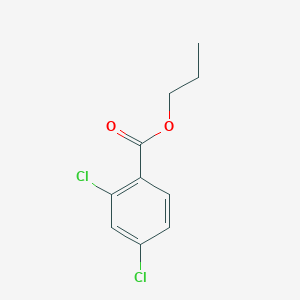

2,4-二氯苯酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Crystallography and Structural Analysis

Propyl 2,4-dichlorobenzoate: is utilized in the synthesis of binuclear lanthanide compounds, which are structurally characterized by X-ray crystallography . These compounds have diverse coordination environments and are studied for their structural properties, which are crucial for understanding the behavior of complex molecules in various chemical reactions and material science applications.

Thermal Behavior Studies

The thermal behavior of compounds containing Propyl 2,4-dichlorobenzoate is carefully investigated using techniques like TG/DSC-FTIR . This analysis is essential for determining the stability and decomposition patterns of materials, which has implications for their storage, handling, and application in high-temperature processes.

Biological Activities

Lanthanide compounds with Propyl 2,4-dichlorobenzoate exhibit significant biological activities . They show good bacteriostatic activity against Staphylococcus aureus and better antimicrobial activity against Escherichia coli and Candida albicans . This opens up possibilities for their use in medical research and pharmaceutical applications, particularly as potential antimicrobial agents.

Luminescence Studies

Some lanthanide compounds containing Propyl 2,4-dichlorobenzoate demonstrate intense luminescence under UV light radiation . This property is valuable for developing new luminescent materials that can be used in lighting, display technologies, and bioimaging.

Pesticidal Activity

Derivatives of Propyl 2,4-dichlorobenzoate have been designed and synthesized to test their fungicidal and herbicidal activities . These studies are crucial for the development of new pesticides that can protect crops from various plant pathogens, contributing to agricultural science and food security.

Nonlinear Optical Applications

The presence of the benzene ring in Propyl 2,4-dichlorobenzoate makes it an excellent candidate for nonlinear optical applications . Research in this field is directed towards creating materials that can be used in optical switches, modulators, and telecommunication devices.

安全和危害

未来方向

Future research could focus on the synthesis and characterization of Propyl 2,4-dichlorobenzoate and related compounds, as well as their potential applications. For instance, new niacinamide derivatives derived from the natural product niacinamide, containing chiral flexible chains, were designed and synthesized, and exhibited good fungicidal activity . Similarly, lanthanide compounds with 2,4-dichlorobenzoic acid and 1,10-phenanthroline exhibited good bacteriostatic activity against Staphylococcus aureus, and better antimicrobial activity against Escherichia coli and Candida albicans .

作用机制

Target of Action

Propyl 2,4-dichlorobenzoate, similar to 2,4-Dichlorobenzoate, primarily targets broadleaf plants . It acts as a selective herbicide, killing dicotyledonous plants without affecting monocotyledonous plants . The compound mimics natural plant hormones at the molecular level .

Mode of Action

The compound interacts with its targets by mimicking the action of natural plant hormones, known as auxins . This leads to abnormal growth, senescence, and plant death in sensitive dicotyledonous plants . The identification of auxin receptors, auxin transport carriers, transcription factor responses to auxins, and crosstalk between plant hormones provides clues to the molecular mode of action of 2,4-Dichlorobenzoate as a herbicide .

Biochemical Pathways

2,4-Dichlorobenzoate is a key intermediate in the aerobic biodegradation of some of the 209 polychlorinated biphenyl (PCB) congeners . These are important environmental pollutants relatively resistant to biodegradation . The compound affects various biochemical pathways, leading to the production of 4-Hydroxybenzoate, which then enters the Vanillin Pathway .

Result of Action

The molecular and cellular effects of Propyl 2,4-dichlorobenzoate’s action include abnormal growth, senescence, and death in sensitive dicotyledonous plants . This is due to the compound’s mimicry of natural plant hormones at the molecular level .

属性

IUPAC Name |

propyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIIQQAHABCSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2,4-dichlorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)

![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2923040.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923046.png)